The compound can be identified by its CAS number 398489-36-6, and it is categorized under organic compounds, particularly those containing nitrogen heterocycles. Its structure includes a five-membered ring (azetidine) with hydroxyl and carboxylate functionalities, making it a candidate for further chemical modifications and applications in drug development.
The synthesis of tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate can be achieved through various methods, including:
The molecular structure of tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate features:
The InChI key for this compound is QORFCPGELQOTPJ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate primarily involves its interaction with biological targets through its functional groups:
This mechanism underlines its potential utility in drug design and development.
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various conditions.
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate has several potential applications:
Azetidine rings represent underutilized pharmacophores with emerging significance in drug design. Their four-membered cyclic structure imposes distinct geometric constraints compared to larger heterocycles like pyrrolidines or piperidines, enhancing target binding selectivity. The high ring strain (≈26 kcal/mol) confers unique reactivity, facilitating diverse functionalizations while maintaining metabolic stability. Recent studies highlight azetidines’ ability to improve key drug properties: they reduce conformational flexibility, limit off-target interactions, and often enhance blood-brain barrier penetration due to reduced polar surface area. The synthesis of spirocyclic and fused azetidine libraries (>1,900 compounds) has enabled systematic exploration of their "chemical space," revealing superior CNS drug-like properties for scaffolds like 3-hydroxyazetidines compared to traditional heterocycles [5].
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting strategy for azetidine nitrogens, enabling selective functionalization of the ring. Its acid-labile nature allows deprotection under mild conditions (e.g., trifluoroacetic acid in dichloromethane) without disrupting sensitive functional groups like the 3-hydroxy moiety [6] [9]. Boc protection enhances compound solubility during synthesis, facilitating purification intermediates. This is particularly valuable for azetidines, where ring strain complicates direct derivatization. The Boc group’s steric bulk also influences the azetidine ring’s conformation, potentially modulating biological activity. Studies demonstrate that Boc-protected 3-hydroxyazetidines serve as precursors to complex scaffolds like diazabicyclo[3.1.1]heptanes and spirocycles, expanding their utility in diversity-oriented synthesis [5] [9].
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate (C₁₁H₂₁NO₃, MW 215.29 g/mol) occupies a distinct structural niche among azetidine derivatives [1]. Its 3-hydroxy-3-propyl substitution pattern introduces both hydrogen-bonding capacity (via the hydroxyl) and lipophilic character (via the propyl chain), enabling dual interactions with biological targets. Compared to simpler analogs like tert-butyl 3-hydroxyazetidine-1-carboxylate (C₈H₁₅NO₃), the propyl chain enhances membrane permeability, as evidenced by calculated clogP values (experimental: 1.62 vs. 0.89 for unsubstituted) [2] [5]. This derivative is isomeric with tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, but their biological profiles differ significantly due to the hydroxyl’s positioning: the 3-hydroxy-3-propyl variant exhibits greater stereochemical complexity and enhanced three-dimensionality (Fsp³ = 0.55), correlating with improved target selectivity in kinase inhibitors [3] [8].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2